1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Overview
Description
“1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate” is a chemical compound that can be used as an intermediate in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the compound is commercially available and can be used as an intermediate in various chemical reactions .Molecular Structure Analysis
The molecular formula of the compound is C12H19NO5 . The InChI code is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.29 . It has a boiling point of 350.0±42.0 °C . The density is 1.2±0.1 g/cm3 . It has a molar refractivity of 62.5±0.3 cm3 .Scientific Research Applications
Synthesis Applications
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate serves as a crucial intermediate in various chemical syntheses. For instance, it plays a significant role in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011). Additionally, it is used in the creation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, promising synthons for preparing diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in developing various pharmacologically active molecules. For example, its derivatives are synthesized for potential use in antibacterial agents, as seen in the synthesis of fluoronaphthyridines (D. Bouzard et al., 1992). It also finds application in asymmetric syntheses, such as the creation of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in producing CP-690550, a potent protein kinase inhibitor (B. Hao et al., 2011).
Crystallography and Structural Analysis
The compound is also valuable in crystallography and structural analysis. Studies have been conducted on related structures, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing insights into molecular packing and hydrogen bonding patterns (C. Didierjean et al., 2004).
Other Applications
Moreover, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is used in designing novel chemical libraries, as in the case of propeller-shaped dispiroisoxazolinopiperidinochromanones, which are added to repositories for biomedical studies (R. Carpenter et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLQPZIUYTLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439324 | |
Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
81357-18-8 | |
Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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